(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-aminoacetyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-2,5-dihydropyrrol-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2R)-2-hydroxy-3-sulfanylpropanoyl]amino]pr
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Overview
Description
The compound “(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-aminoacetyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-2,5-dihydropyrrol-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2R)-2-hydroxy-3-sulfanylpropanoyl]amino]pr” is a complex organic molecule with a variety of functional groups, including amino, hydroxy, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions The initial step typically involves the formation of the core structure through a series of condensation reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction times, and maximizing yields. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- **(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-aminoacetyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-2,5-dihydropyrrol-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2R)-2-hydroxy-3-sulfanylpropanoyl]amino]pr" shares similarities with other compounds containing amino, hydroxy, and sulfanyl groups.
Unique Features: The specific arrangement of these functional groups and the overall structure of the compound confer unique properties, such as specific binding affinities and reactivity profiles.
By comparing this compound with others, researchers can identify its unique features and potential advantages in various applications.
Properties
CAS No. |
58418-35-2 |
---|---|
Molecular Formula |
C42H64N10O13S2 |
Molecular Weight |
981.2 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-aminoacetyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-2,5-dihydropyrrol-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2R)-2-hydroxy-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]butanediamide |
InChI |
InChI=1S/C42H64N10O13S2/c1-6-21(4)33(50-37(60)26(46-39(62)30(55)19-67)15-23-9-11-24(54)12-10-23)40(63)51-34(22(5)53)41(64)47-27(16-31(44)56)35(58)48-28(18-66)42(65)52-13-7-8-29(52)38(61)45-25(14-20(2)3)36(59)49-32(57)17-43/h7-12,20-22,25-30,33-34,53-55,66-67H,6,13-19,43H2,1-5H3,(H2,44,56)(H,45,61)(H,46,62)(H,47,64)(H,48,58)(H,50,60)(H,51,63)(H,49,57,59)/t21-,22+,25-,26-,27-,28-,29-,30-,33-,34-/m0/s1 |
InChI Key |
YVZWREMEJPIEKC-BZGUUIOASA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CC=CC1C(=O)NC(CC(C)C)C(=O)NC(=O)CN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)O |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N1CC=C[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)NC(=O)CN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CS)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CC=CC1C(=O)NC(CC(C)C)C(=O)NC(=O)CN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)O |
Synonyms |
hydroxy-4-Thr-oxytocin oxytocin, hydroxy-Thr(4)- oxytocin, hydroxy-threonine(4)- |
Origin of Product |
United States |
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